3-Acetyl-2-fluoro-5-methylbenzoic acid
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Overview
Description
3-Acetyl-2-fluoro-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-fluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-acetyl-5-methylbenzoic acid, using a fluorinating agent like potassium fluoride in the presence of a phase-transfer catalyst . Another method involves the direct fluorination of 3-acetyl-5-methylbenzoic acid using elemental fluorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the fluorination step. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzoic acids with different functional groups replacing the fluorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-acetyl-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets. The acetyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the acetyl group.
2-Fluoro-5-methylbenzoic acid: Similar in structure but lacks the acetyl group and has a different substitution pattern.
Uniqueness
3-Acetyl-2-fluoro-5-methylbenzoic acid is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions with biological targets. The compound’s unique structure makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-acetyl-2-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C10H9FO3/c1-5-3-7(6(2)12)9(11)8(4-5)10(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
CQKCPKMVZHVNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)C(=O)C |
Origin of Product |
United States |
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